molecular formula C14H14N2OS B14415451 4-Methyl-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one CAS No. 85261-27-4

4-Methyl-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14415451
CAS No.: 85261-27-4
M. Wt: 258.34 g/mol
InChI Key: XWZYXXBSUHMBIJ-UHFFFAOYSA-N
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Description

4-Methyl-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexadienone core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-(methylsulfanyl)aniline with 4-methylcyclohexa-2,4-dien-1-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone linkage to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Bromine in acetic acid at room temperature.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Methyl-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, its aromatic structure allows it to intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one: shares similarities with other hydrazone derivatives and cyclohexadienone compounds.

    2-(Methylsulfanyl)aniline: A precursor in the synthesis of the target compound.

    Cyclohexadienone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.

Properties

CAS No.

85261-27-4

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

4-methyl-2-[(2-methylsulfanylphenyl)diazenyl]phenol

InChI

InChI=1S/C14H14N2OS/c1-10-7-8-13(17)12(9-10)16-15-11-5-3-4-6-14(11)18-2/h3-9,17H,1-2H3

InChI Key

XWZYXXBSUHMBIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2SC

Origin of Product

United States

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